(4E)-4-{[8-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one
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Overview
Description
The compound (4E)-4-{[8-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one is a complex organic molecule that features a quinoline core, an oxazolone ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[8-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction using thiophenol and a suitable leaving group.
Formation of the Oxazolone Ring: The oxazolone ring is typically formed through a cyclization reaction involving an amino acid derivative and an isocyanate.
Final Assembly: The final step involves the condensation of the quinoline derivative with the oxazolone derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{[8-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one: can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative using reducing agents like sodium borohydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions with reagents such as bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Bromine, chlorine, iron(III) chloride as catalyst.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
(4E)-4-{[8-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline core.
Medicine: Studied for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Potential use in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of (4E)-4-{[8-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with various molecular targets:
DNA Intercalation: The quinoline core can intercalate into DNA, disrupting its function and leading to cell death.
Enzyme Inhibition: The compound can inhibit enzymes involved in DNA replication and repair, enhancing its anticancer properties.
Signal Transduction: The compound can modulate signal transduction pathways, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
(4E)-4-{[8-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one: can be compared with similar compounds such as:
Quinoline Derivatives: Similar in structure but may lack the oxazolone ring, affecting their biological activity.
Oxazolone Derivatives: Similar in structure but may lack the quinoline core, affecting their electronic properties.
Phenylsulfanyl Derivatives: Similar in structure but may lack the quinoline or oxazolone components, affecting their overall reactivity.
Conclusion
This compound: is a versatile compound with potential applications in various fields of scientific research. Its unique structure allows it to undergo a variety of chemical reactions and interact with multiple molecular targets, making it a valuable tool for chemists, biologists, and medical researchers alike.
Properties
IUPAC Name |
(4E)-2-(2-methylphenyl)-4-[(8-methyl-2-phenylsulfanylquinolin-3-yl)methylidene]-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2S/c1-17-9-6-7-14-22(17)25-28-23(27(30)31-25)16-20-15-19-11-8-10-18(2)24(19)29-26(20)32-21-12-4-3-5-13-21/h3-16H,1-2H3/b23-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOOTVIGAYRJDY-XQNSMLJCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)SC3=CC=CC=C3)C=C4C(=O)OC(=N4)C5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)SC3=CC=CC=C3)/C=C/4\C(=O)OC(=N4)C5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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